N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-NITROBENZAMIDE HYDROCHLORIDE
Description
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4S.ClH/c1-22(2)9-10-23(18(25)12-5-4-6-13(11-12)24(26)27)19-21-16-15(28-3)8-7-14(20)17(16)29-19;/h4-8,11H,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXXWPBLKYZMJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-NITROBENZAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The subsequent steps involve the introduction of the chloro, methoxy, and nitro groups through electrophilic aromatic substitution reactions. The final step includes the formation of the amide bond and the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-NITROBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could result in various substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds related to benzothiazole exhibit significant anticancer properties. For instance, this compound has shown effectiveness in inhibiting cell proliferation in various human cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Induction of apoptosis and cell cycle arrest |
| A549 | 2.0 | Inhibition of AKT and ERK signaling pathways |
In vitro assays have demonstrated that this compound can effectively induce apoptosis in cancer cells through mitochondrial pathways and inhibit critical survival signaling pathways such as AKT and ERK .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This dual action positions it as a potential candidate for treating cancer alongside inflammatory conditions .
Study on A431 Cells
A study assessed the effect of the compound on A431 cells using flow cytometry and ELISA methods. Results indicated a significant reduction in cell viability and inflammatory markers at concentrations ranging from 1 µM to 4 µM. The findings suggest that this compound could be developed further for therapeutic applications in oncology.
In Vivo Models
Further investigations in mouse models revealed that treatment with the compound resulted in reduced tumor growth and lower systemic inflammation markers. These results highlight its potential for therapeutic applications in oncology, especially for tumors associated with inflammatory conditions .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to:
- Induce apoptosis in cancer cells through mitochondrial pathways.
- Inhibit key signaling pathways (AKT/ERK), which are crucial for cell survival and proliferation.
Mechanism of Action
The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-NITROBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins. This interaction can lead to the modulation of cellular processes, making it a candidate for drug development.
Comparison with Similar Compounds
Key Observations :
- The nitrobenzamide group in the target compound contrasts with the hydrazine and ester/cyano substituents in benzodithiazines, suggesting divergent reactivity profiles.
Physicochemical Properties
Table 1: Thermal Stability and Spectral Features
Analysis :
- The target compound’s nitro group (~1520 cm⁻¹ in IR) differentiates it from the cyano (2235 cm⁻¹) and ester (1740 cm⁻¹) groups in Compounds 3 and 4 .
- High thermal stability (decomposition points >250°C) is common across all compounds due to aromatic and heterocyclic frameworks.
Biological Activity
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-nitrobenzamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies and findings.
- Molecular Formula : C13H18ClN3O3S
- Molecular Weight : 299.82 g/mol
- CAS Number : 1105188-94-0
- IUPAC Name : N1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine
Synthesis
The synthesis of benzothiazole derivatives typically involves multi-step organic reactions that can include condensation reactions, cyclization, and functional group modifications. The specific synthetic route for this compound has been documented in various studies focusing on similar benzothiazole derivatives.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of benzothiazole derivatives, including our compound of interest. The following table summarizes key findings from relevant research:
The mechanism by which this compound exerts its effects appears to involve several pathways:
- Inhibition of Cell Proliferation : The compound significantly inhibits the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest.
- Cytokine Modulation : It reduces the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in tumor microenvironments.
- Signaling Pathways : Studies indicate that this compound may inhibit critical survival pathways in cancer cells, including the AKT and ERK pathways, leading to reduced cell survival and increased apoptosis .
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Case Study on Lung Cancer : A clinical investigation into benzothiazole compounds showed promising results in patients with non-small cell lung cancer who had not responded to traditional therapies. The patients exhibited reduced tumor sizes and improved inflammatory markers after treatment with a related compound.
- Inflammation Reduction : In a preclinical model using RAW264.7 macrophages, treatment with this class of compounds resulted in decreased levels of inflammatory mediators, suggesting potential applications beyond oncology into chronic inflammatory conditions.
Q & A
Q. What are the key synthetic pathways for this compound, and how are intermediates characterized?
The synthesis involves multi-step organic reactions, starting with the formation of the benzothiazole core, followed by sequential substitutions. For example:
- Step 1 : Condensation of 7-chloro-4-methoxy-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride under reflux in ethanol .
- Step 2 : Alkylation of the secondary amine with 2-(dimethylamino)ethyl chloride in dimethyl sulfoxide (DMSO) at 80°C .
- Final Step : Hydrochloride salt formation via acid-base titration in methanol . Characterization : Intermediates are validated using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm functional groups and regioselectivity .
Q. Which spectroscopic techniques are critical for structural validation, and how are spectral contradictions resolved?
- Primary Techniques :
- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy at δ 3.8–4.0 ppm, nitro groups at δ 8.1–8.3 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
- Contradiction Resolution : Ambiguous peaks (e.g., overlapping dimethylamino signals) are resolved via 2D NMR (COSY, HSQC) or by comparing experimental data with computational predictions (DFT-based simulations) .
Q. What in vitro assays are used to evaluate biological activity, and how are false positives minimized?
- Assays :
- Anticancer : Cytotoxicity testing via MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial : Disk diffusion assays with Gram-positive/negative bacteria .
- False Positive Mitigation :
- Include control compounds (e.g., doxorubicin for cytotoxicity).
- Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Parameters :
Q. How do substituent variations (e.g., chloro, methoxy) impact biological activity?
Methodology :
- Synthesize derivatives with substituent modifications (Table 1).
- Compare IC₅₀ values in dose-response assays.
Table 1 : Activity Trends in Benzothiazole Derivatives
| Substituent | IC₅₀ (μM, HeLa) | LogP |
|---|---|---|
| 7-Cl, 4-OCH₃ | 1.2 | 2.8 |
| 7-F, 4-OCH₃ | 3.5 | 2.5 |
| 7-NO₂, 4-OCH₃ | >10 | 3.1 |
Key Insight : Chloro groups enhance cytotoxicity, while nitro groups reduce solubility and activity .
Q. What computational strategies model ligand-target interactions for this compound?
- Docking Studies : Use AutoDock Vina to predict binding to tyrosine kinase domains .
- MD Simulations : Analyze stability of ligand-protein complexes (e.g., EGFR) over 100 ns trajectories .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. How can spectral data contradictions (e.g., ambiguous NOE signals) be resolved?
- Advanced NMR :
- NOESY : Assign stereochemistry by detecting spatial proximity of protons .
- Variable Temperature NMR : Resolve dynamic effects in flexible regions (e.g., dimethylaminoethyl chain) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal data (e.g., CCDC deposition) .
Q. What strategies address low reproducibility in multi-step synthesis?
- Critical Factors :
- Purification : Use flash chromatography with gradient elution (hexane:EtOAc) .
- Batch Consistency : Standardize reaction scales (e.g., <10 mmol) to avoid exothermicity issues .
Q. How is AI integrated into synthesis design and optimization?
- Applications :
Q. What advanced techniques validate solid-state properties (e.g., polymorphism)?
- PXRD : Compare experimental patterns with simulated data from single-crystal structures .
- DSC/TGA : Monitor thermal stability and phase transitions (e.g., hydrochloride salt dehydration) .
- Solid-State NMR : Resolve crystallographic packing effects on chemical shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
